3-[methyl(propan-2-yl)amino]propan-1-ol
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Overview
Description
3-[methyl(propan-2-yl)amino]propan-1-ol is an organic compound that belongs to the class of alkanolamines. This compound is characterized by the presence of both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications. It is commonly used in the synthesis of pharmaceuticals and other organic compounds due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[methyl(propan-2-yl)amino]propan-1-ol typically involves the reaction of propylene oxide with methylamine and isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Propylene Oxide with Methylamine: Propylene oxide is reacted with methylamine in the presence of a catalyst to form 3-methylamino-1-propanol.
Reaction with Isopropylamine: The intermediate product, 3-methylamino-1-propanol, is then reacted with isopropylamine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
Catalytic Reaction: Using catalysts to enhance the reaction rate and selectivity.
Purification: Employing techniques like distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[methyl(propan-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted alkanolamines.
Scientific Research Applications
3-[methyl(propan-2-yl)amino]propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: Applied in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[methyl(propan-2-yl)amino]propan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain enzymes and receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-propanol: Similar structure but lacks the methyl and isopropyl groups.
3-methylamino-1-propanol: Similar but lacks the isopropyl group.
1-amino-2-propanol: Different position of the amino group.
Uniqueness
3-[methyl(propan-2-yl)amino]propan-1-ol is unique due to the presence of both a methyl and an isopropyl group attached to the amino group. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
27453-41-4 |
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Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
3-[methyl(propan-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-7(2)8(3)5-4-6-9/h7,9H,4-6H2,1-3H3 |
InChI Key |
DYJKSXIIFQGFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCCO |
Purity |
95 |
Origin of Product |
United States |
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